![molecular formula C23H20N4O3S B2730262 1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 847184-22-9](/img/structure/B2730262.png)
1-(4-methoxybenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a quinoxaline moiety, a phenylsulfonyl group, and a 4-methoxybenzyl group . Quinoxalines are a class of N-heterocycles present in a variety of natural and synthetic compounds . They are important intermediates in many bioactive compounds .
Synthesis Analysis
Quinoxalines can be synthesized through several methods, including transition metal-catalyzed reactions . The 4-methoxybenzyl group could potentially be introduced through a reaction with 4-methoxybenzyl alcohol .Chemical Reactions Analysis
Quinoxalines have been used in the synthesis of various bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more . The 4-methoxybenzyl group could potentially undergo various organic reactions .科学的研究の応用
Synthesis and Structural Analysis
Research has explored the synthesis mechanisms and structural properties of imidazoquinoxaline derivatives. For instance, the Groebke three-component reaction (3CR) has been utilized for synthesizing imidazoquinoxalines, demonstrating their potential in trapping radicals and inhibiting DNA oxidation due to the presence of ferrocenyl groups and hydroxyl moieties which play a significant role in radical scavenging activities (Chen & Liu, 2016). Furthermore, the fluorescence properties of these compounds have been investigated, revealing that specific substituents can significantly affect their fluorescence intensity, thus indicating their potential in fluorescence-based applications (Patinote et al., 2017).
Electrochemical Behavior
The electrochemical characteristics of quinoxaline derivatives, specifically those with alkylated 2-(2′-quinolylbenzimidazole) complexes, have been studied. These complexes exhibit distinct electrochemical behaviors, highlighting their potential in electrocatalysis and as materials for electronic devices (Hanson & Warren, 2018).
Biological and Pharmacological Applications
Imidazoquinoxaline derivatives have been evaluated for various biological and pharmacological activities. They have been identified as selective antagonists for specific receptors, suggesting their utility in developing therapeutic agents for neurological disorders and cancer (Ohmori et al., 1994). Additionally, the allosteric enhancement of agonist binding at human A3 adenosine receptors by imidazoquinoline derivatives showcases their potential in treating hypoxic conditions and brain ischemia (Gao et al., 2002).
Catalysis
Ruthenium(II) complexes containing imidazoquinoxaline derivatives have been developed as efficient catalysts for C-N bond formation using a hydrogen-borrowing strategy. This research underscores their potential in organic synthesis and industrial applications, particularly in the development of pharmaceuticals and agrochemicals (Donthireddy et al., 2020).
作用機序
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-2H-imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-30-18-13-11-17(12-14-18)15-26-16-27(31(28,29)19-7-3-2-4-8-19)23-22(26)24-20-9-5-6-10-21(20)25-23/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYDTJMJCLPAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CN(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2730179.png)
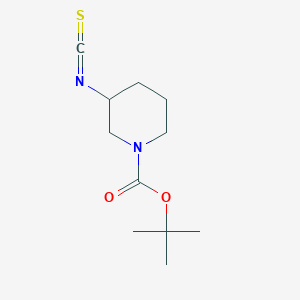
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)


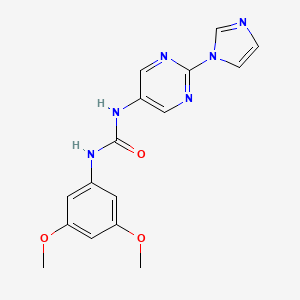
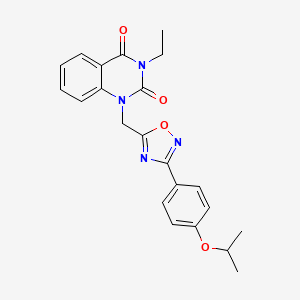
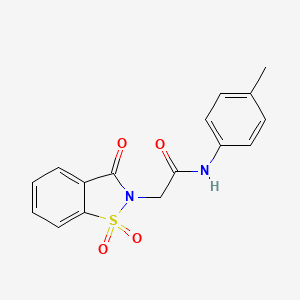


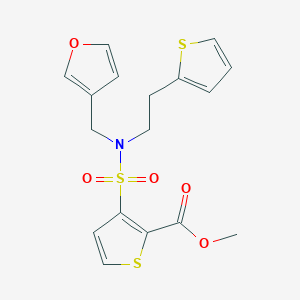
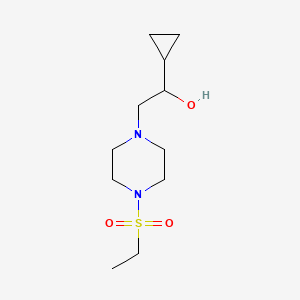
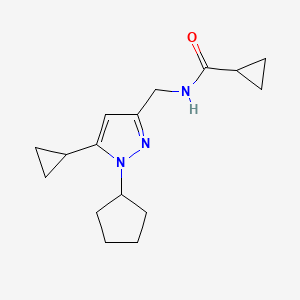
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2730197.png)